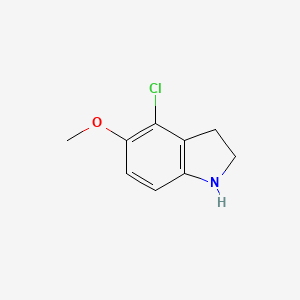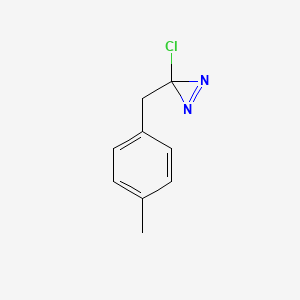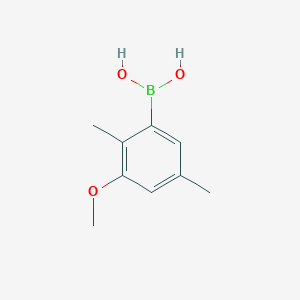
4-Chloro-5-methoxyindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-methoxyindoline is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. The presence of a chlorine atom at the fourth position and a methoxy group at the fifth position on the indoline ring gives this compound unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxyindoline can be achieved through several methods. One common approach involves the chlorination of 5-methoxyindoline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chlorinating agent.
Another method involves the use of 4-chloro-2-nitroanisole as a starting material. This compound undergoes reduction to form 4-chloro-2-aminoanisole, which is then cyclized to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4-Chloro-5-methoxyindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-5-methoxyindole-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield this compound-2,3-diol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-chloro-5-methoxyindole-2,3-dione.
Reduction: this compound-2,3-diol.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-5-methoxyindoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-5-methoxyindoline involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
4-Chloroindoline: Lacks the methoxy group, leading to different chemical reactivity and biological activity.
5-Methoxyindoline:
4-Chloro-5-methoxyindole: Contains an indole ring instead of an indoline ring, resulting in different reactivity and applications.
Uniqueness
4-Chloro-5-methoxyindoline is unique due to the presence of both a chlorine atom and a methoxy group on the indoline ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
4-chloro-5-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-3,11H,4-5H2,1H3 |
InChIキー |
BBCSDCOEINORIJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)NCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl furo[2,3-c]pyridine-5-carboxylate](/img/structure/B11910958.png)




![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)
![5-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B11910992.png)




![N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine](/img/structure/B11911033.png)


